2-Amino-6-chlorobenzothiazole

Catalog No.
S559792
CAS No.
95-24-9
M.F
C7H5ClN2S
M. Wt
184.65 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-chlorobenzothiazole

CAS Number

95-24-9

Product Name

2-Amino-6-chlorobenzothiazole

IUPAC Name

6-chloro-1,3-benzothiazol-2-amine

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

InChI

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)

InChI Key

VMNXKIDUTPOHPO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)SC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)N

Corrosion Inhibition

Studies have investigated 2-ACBT's potential as a corrosion inhibitor for metals. One study found that 2-ACBT, in combination with propargyl alcohol, exhibited a synergistic effect in inhibiting the corrosion of mild steel in a boiling hydrochloric acid solution []. This suggests that 2-ACBT may be a promising candidate for developing new corrosion protection strategies.

Organic Synthesis

2-ACBT serves as a valuable building block for the synthesis of various organic compounds with potential applications in pharmaceuticals and functional materials. For example, research has explored using 2-ACBT to synthesize fluorinated benzothiazolo[2,3-b]quinazolinones under microwave irradiation []. These synthesized compounds possess potential biological activities, highlighting the utility of 2-ACBT as a synthetic precursor.

ACBT is a colorless to light yellow crystalline solid []. While its natural origin is not well documented, it can be synthesized in a laboratory setting []. Research interest in ACBT stems from its potential applications as a building block in the synthesis of various functional molecules [, ].


Molecular Structure Analysis

The key feature of ACBT's structure is the benzothiazole ring system. This ring consists of fused benzene and thiazole moieties. The presence of a chlorine atom at position 6 and an amino group at position 2 modifies the electronic properties of the ring, making it a versatile platform for further chemical modifications [].


Chemical Reactions Analysis

Synthesis of ACBT typically involves the condensation reaction of 2-aminothiophenol with chloroacetic acid [].

C6H5NH2 + SH + ClCH2COOH -> C7H5ClN2S + 2H2O(2-aminothiophenol)  (chloroacetic acid)  (2-Amino-6-chlorobenzothiazole)

Further reactions involving ACBT can exploit its reactive sites. For instance, the amino group can participate in condensation reactions to form new C-N bonds, while the chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions [].


Physical And Chemical Properties Analysis

  • Melting Point: 142-144 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dimethylformamide []
  • Stability: Stable under normal storage conditions []

Currently, there is no documented research on the specific mechanism of action of ACBT in biological systems.

Limited information is available regarding the specific hazards of ACBT. However, as with most organic chemicals, it is advisable to handle it with caution. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood should be followed when working with ACBT [].

Future Research Directions

Research on ACBT is ongoing, focusing on its potential applications in various fields. Here are some promising areas:

  • Synthesis of functional molecules: ACBT's structure can be modified to create new materials with desired properties, such as polymers, dyes, or pharmaceuticals [, ].
  • Medicinal chemistry: The presence of the amino and chlorine groups suggests potential for exploring ACBT's biological activity and developing new drugs [].

XLogP3

2.9

Appearance

Powder

Melting Point

200.0 °C

UNII

2U337T5UFG

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

95-24-9

Wikipedia

6-chloro-2-benzothiazolamine

General Manufacturing Information

2-Benzothiazolamine, 6-chloro-: INACTIVE

Dates

Modify: 2023-08-15
Huang et al. Covalent inhibition of NSD1 histone methyltransferase. Nature Chemical Biology, DOI: 10.1038/s41589-020-0626-6, published online 31 August 2020

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